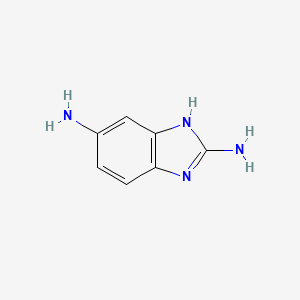

1H-Benzimidazole-2,5-diamine

Description

Historical Context of Benzimidazole (B57391) Discovery and Early Research

The history of benzimidazole, a bicyclic heterocyclic aromatic compound, dates back to 1872 when the first derivative was synthesized by Hobrecker. ijarsct.co.inwisdomlib.orgijnrd.org This initial synthesis involved the reduction of 2-nitro-4-methylacetanilide, which resulted in the formation of 2,5(or 2,6)-dimethylbenzimidazole. iosrphr.orgchemrxiv.orgquestjournals.org For a considerable time, these compounds were referred to as "Anhydro bases" due to the elimination of a water molecule during their formation. questjournals.org

Significant interest in the benzimidazole scaffold from a biological perspective emerged in the 1940s. In 1944, Woolley published seminal work speculating that benzimidazoles, as structural analogs of purines, could elicit biological responses. frontiersin.orgnih.gov This research included reports on the antibacterial activity of certain benzimidazole derivatives. ijarsct.co.inijarsct.co.in A major breakthrough occurred in 1949 when 5,6-dimethylbenzimidazole (B1208971) was identified as a degradation product from the acid hydrolysis of Vitamin B12, where it serves as an axial ligand for the cobalt atom. ijarsct.co.inijnrd.orgchemijournal.com This discovery highlighted the presence of the benzimidazole core in nature and spurred further investigation into its chemical and biological properties. iosrphr.orgnih.gov The 1950s saw continued exploration, with the discovery of benzimidazole derivatives like the opioid agonist etonitazene by CIBA pharmaceutical. ijarsct.co.inwikipedia.org By the 1960s, benzimidazole derivatives were being developed as fungicides and proton pump inhibitors, cementing their importance in applied chemistry. ijarsct.co.inresearchgate.netmdpi.com

Significance of the Benzimidazole Core in Medicinal Chemistry and Organic Synthesis

The benzimidazole nucleus is widely regarded as a "privileged structure" or an important pharmacophore in medicinal chemistry. iosrphr.orgfrontiersin.orgnih.govresearchgate.net This status is attributed to its presence in a vast array of biologically active compounds and its ability to interact with various biological macromolecules. frontiersin.orgnih.govrsc.org The structural similarity of the benzimidazole core to naturally occurring nucleotides allows it to readily interact with biopolymers within living systems. rsc.org Its physicochemical properties, such as the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable efficient binding to enzymes and receptors. nih.gov

The versatility of the benzimidazole scaffold has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. frontiersin.orgmdpi.comnih.gov These include:

Antimicrobial and Antifungal: Benzimidazole derivatives are effective against various strains of microorganisms. nih.govajrconline.org

Antiviral: Derivatives have shown activity against several viruses, including human cytomegalovirus (HCMV). frontiersin.orgchemijournal.com

Anticancer: The scaffold is a key component in many anticancer agents. frontiersin.orgimpactfactor.org

Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties. frontiersin.orgnih.gov

Antihypertensive: The benzimidazole nucleus has been extensively studied in the development of drugs to lower blood pressure. mdpi.com

Antiulcer: Many derivatives function as proton pump inhibitors for treating ulcers. frontiersin.orgderpharmachemica.com

Anthelmintic: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections. derpharmachemica.comwikipedia.org

In organic synthesis, the benzimidazole ring system is a stable and versatile building block. iosrphr.org Its synthesis is often achieved through the condensation of o-phenylenediamines with carboxylic acids or aldehydes, a method known as the Phillips-Ladenburg reaction. semanticscholar.orgresearchgate.net The benzimidazole core can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of a diverse library of derivatives with tailored properties for specific applications. smolecule.com

Overview of 1H-Benzimidazole-2,5-diamine within the Benzimidazole Family

This compound is a specific derivative within the larger family of benzimidazoles. It is a heterocyclic aromatic organic compound characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, with two amine groups attached at the 2 and 5 positions of the core structure. smolecule.com This particular arrangement of functional groups makes it a unique and valuable molecule in chemical research.

The molecular formula of this compound is C₇H₈N₄, with a molecular weight of approximately 148.17 g/mol . smolecule.com The presence of the two amine groups enhances its reactivity and potential for forming a wide range of derivatives compared to other benzimidazoles. smolecule.com It serves as a crucial intermediate or building block for the synthesis of more complex heterocyclic compounds. smolecule.com

Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer effects. smolecule.com Its mechanism of action is thought to involve interaction with DNA grooves, potentially leading to DNA cleavage and the inhibition of replication. Synthesis of this compound can be achieved through methods such as the condensation of ortho-phenylenediamine derivatives. smolecule.com For instance, pyrazole-fused benzimidazole derivatives have been synthesized by condensing 2-amino-6-chlorobenzimidazole (B1294662) with 1H-pyrazol-3-amine. europeanreview.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85561-97-3 bldpharm.comchemsrc.com |

| Molecular Formula | C₇H₈N₄ smolecule.com |

| Molecular Weight | 148.17 g/mol smolecule.com |

| Appearance | White to light yellow crystalline solid researchgate.net |

| Storage | Keep in dark place, inert atmosphere, 2-8°C bldpharm.com |

Table 2: Selected Pharmacological Activities of the Benzimidazole Scaffold

| Activity | Description | References |

| Anticancer | Derivatives show promise as antitumor agents, with some acting as topoisomerase or kinase inhibitors. | frontiersin.orgimpactfactor.orgijpsjournal.com |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | frontiersin.orgnih.govajrconline.org |

| Antiviral | Inhibition of viral replication, notably against HCMV and other viruses. | frontiersin.orgchemijournal.comderpharmachemica.com |

| Anthelmintic | Effective against parasitic worms by inhibiting microtubule formation. | iosrphr.orgderpharmachemica.comwikipedia.org |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenases (COXs) involved in inflammation. | iosrphr.orgfrontiersin.org |

| Antiulcer | Act as proton pump inhibitors to reduce gastric acid. | iosrphr.orgfrontiersin.orgderpharmachemica.com |

| Antihypertensive | Used in the development of angiotensin II receptor blockers. | researchgate.netmdpi.comwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNLHIRHJNDMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388399 | |

| Record name | 1H-Benzimidazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85561-97-3 | |

| Record name | 1H-Benzimidazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Benzimidazole 2,5 Diamine and Its Derivatives

Classical and Established Synthesis Pathways

The foundational methods for benzimidazole (B57391) synthesis have been well-established for over a century and continue to be refined. These classical routes typically involve the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile.

Condensation Reactions Involving o-Phenylenediamines and Carbonyl Compounds

The most traditional and widely employed method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carbonyl compound, such as an aldehyde or a carboxylic acid, or their derivatives. researchgate.netnih.gov For the synthesis of 1H-Benzimidazole-2,5-diamine, the key starting material would be 1,2,4-triaminobenzene.

The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, typically hydrochloric acid. colab.wswikipedia.orgsemanticscholar.orgadichemistry.com This method is advantageous as it can often proceed at lower temperatures compared to heating the reactants without an acid catalyst. adichemistry.com The reaction generally provides good yields with aliphatic carboxylic acids, and the yield with aromatic carboxylic acids can be improved by conducting the reaction in a sealed tube at elevated temperatures. colab.wsadichemistry.com

The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a ring-closing acylation of the second amino group onto the carbonyl carbon. adichemistry.com Subsequent dehydration leads to the formation of the benzimidazole ring.

For the synthesis of amino-substituted benzimidazoles, a substituted o-phenylenediamine is required. For instance, the reaction of 4-amino-1,2-phenylenediamine (1,2,4-triaminobenzene) with an appropriate carboxylic acid under Phillips-Ladenburg conditions would be a direct route to 5-amino-2-substituted-1H-benzimidazoles.

| Reactants | Product | Conditions | Yield | Reference(s) |

| o-Phenylenediamine, Acetic acid | 2-Methyl-1H-benzimidazole | 4N HCl | Good | adichemistry.com |

| o-Phenylenediamine, Benzoic acid | 2-Phenyl-1H-benzimidazole | Sealed tube, 180°C | Improved | adichemistry.com |

| 1,2-Diamino-4-methylbenzene, Bile acids | 5(6)-Methylbenzimidazol-2-yl derivatives | Various | - | colab.ws |

| o-Phenylenediamine derivatives, Carboxylic acids | Benzimidazole derivatives | Dilute mineral acid | - | semanticscholar.org |

The Weidenhagen reaction provides an alternative route to benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde or ketone in the presence of an oxidizing agent, such as copper(II) acetate. semanticscholar.org This method is particularly useful for the synthesis of 2-substituted benzimidazoles. semanticscholar.org The reaction proceeds in an aqueous or alcoholic solution, and the product often separates as a cuprous salt, from which the free benzimidazole can be liberated by treatment with hydrogen sulfide. semanticscholar.org

The application of the Weidenhagen reaction to the synthesis of this compound would involve the reaction of 1,2,4-triaminobenzene with an aldehyde in the presence of an oxidizing agent. The choice of aldehyde would determine the substituent at the 2-position.

| Reactants | Oxidizing Agent | Product | Yield | Reference(s) |

| 1,2-Diaminobenzene, Aldehyd/Ketone | Copper(II) acetate | 2-Substituted benzimidazole | 83-90% | semanticscholar.org |

| o-Phenylenediamine, Aldehyd | Air/Other oxidizing agents | 2-Substituted benzimidazole | - | nih.gov |

Beyond the Phillips-Ladenburg conditions, the condensation of o-phenylenediamines with carboxylic acids and their derivatives (such as esters, acid chlorides, and nitriles) can be achieved under various conditions, often at elevated temperatures or with different catalysts. researchgate.netnih.gov For example, heating o-phenylenediamine with various aromatic acids in the presence of ammonium (B1175870) chloride as a catalyst can produce 2-aryl benzimidazoles in good yields. semanticscholar.org

To synthesize 2-amino-substituted benzimidazoles, cyanogen (B1215507) bromide can be reacted with o-phenylenediamines, leading to good yields of 2-aminobenzimidazoles. nih.gov This approach, when applied to 1,2,4-triaminobenzene, would be expected to yield 2,5-diamino-1H-benzimidazole.

| o-Phenylenediamine Derivative | Reagent | Catalyst/Conditions | Product | Yield | Reference(s) |

| o-Phenylenediamine | Aromatic acids | NH4Cl, 80-90°C | 2-Aryl benzimidazoles | 72-90% | semanticscholar.org |

| o-Phenylenediamine | 4-Aminobenzoic acid | Polyphosphoric acid, reflux | 2-(4-Aminophenyl)-1H-benzimidazole | 51% | researchgate.net |

| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94% | researchgate.net |

| o-Phenylenediamine | Cyanogen bromide | - | 2-Aminobenzimidazole | Good | nih.gov |

Reductive Cyclization Approaches

Reductive cyclization is a powerful one-pot method for the synthesis of benzimidazoles, starting from o-nitroanilines. This approach involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable carbonyl compound or its precursor, all in the same reaction vessel. organic-chemistry.orgresearchgate.net This method is particularly relevant for the synthesis of amino-substituted benzimidazoles, as it can start from readily available dinitroaniline precursors.

A plausible and efficient route to 5-aminobenzimidazole (B183301) derivatives starts with 2,4-dinitroaniline. The synthesis proceeds through the selective reduction of one nitro group to afford 4-nitro-1,2-phenylenediamine. This intermediate can then be cyclized with a suitable one-carbon source (e.g., formic acid or urea) to form a 5-nitrobenzimidazole (B188599) derivative. The final step involves the reduction of the remaining nitro group to yield the desired 5-aminobenzimidazole. Common reducing agents for the nitro groups include sodium dithionite (B78146) (Na2S2O4), iron powder with an acid, or catalytic hydrogenation. organic-chemistry.orgresearchgate.net

For instance, a one-pot synthesis of 2-substituted benzimidazoles can be achieved by the sodium dithionite reduction of o-nitroanilines in the presence of an aldehyde. organic-chemistry.org This methodology can be extended to the synthesis of more complex benzimidazoles, including those with amino substituents, by starting with appropriately substituted nitroanilines. Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a greener alternative by avoiding the use of strong chemical reductants. rsc.org

| Starting Material | Reagents | Product | Key Features | Reference(s) |

| o-Nitroanilines | Aldehydes, Na2S2O4 | 2-Substituted benzimidazoles | One-pot, mild conditions | organic-chemistry.org |

| o-Nitroarylamines | Aldehydes, Na2S2O4 | N-1 and C-2 substituted benzimidazoles | One-pot, safe procedure | researchgate.net |

| o-Nitroanilines | - | 1,2-Fused benzimidazoles | Electrochemical, one-pot, open-air | rsc.org |

| 2-Aminosubstituted nitroarenes | I2 or HI, Formic acid | 1,2-Disubstituted benzimidazoles | Iodine-catalyzed redox cyclization | nih.gov |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of benzimidazoles. These modern approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

Key strategies in sustainable benzimidazole synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a recyclable solid support, minimizes the use and disposal of volatile organic compounds. eprajournals.comeprajournals.com

Use of green solvents: Replacing traditional toxic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. eprajournals.com

Catalysis with renewable materials: Employing catalysts derived from natural and renewable sources. eprajournals.comeprajournals.com

Photocatalysis: Utilizing light energy to drive the synthesis, often under mild conditions. For example, the one-pot synthesis of benzimidazoles from nitro compounds and ethanol can be achieved using a photocatalytic approach where ethanol serves as both a hydrogen source for nitro group reduction and a source of the aldehyde for cyclization. cnr.it

Iodine-mediated C-H amination: An intramolecular sp3 C-H amination of aniline (B41778) derivatives using molecular iodine offers a transition-metal-free route to fused or disubstituted benzimidazoles. acs.org

These modern methodologies offer promising alternatives to classical synthetic routes, providing more efficient and ecologically responsible pathways to valuable benzimidazole derivatives like this compound.

| Method | Key Features | Substrates | Reference(s) |

| Microwave-assisted synthesis | Rapid, high yield, solvent-free option | N-phenyl-o-phenylenediamine, Benzaldehyde | mdpi.com |

| Solvent-free synthesis | Reduced environmental impact, enhanced sustainability | o-Phenylenediamine, Carboxylic acids/derivatives | eprajournals.comeprajournals.com |

| Photocatalysis | Sustainable, one-pot from nitro compounds | 1,2-Dinitrobenzene or 2-nitroaniline, Ethanol | cnr.it |

| Iodine-mediated C-H amination | Transition-metal-free | Aniline derivatives | acs.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comsemanticscholar.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. jocpr.com

In the context of benzimidazole synthesis, microwave irradiation has been successfully employed to promote the condensation of o-phenylenediamines with various carbonyl compounds, including aldehydes and carboxylic acids. jchemrev.comtandfonline.com For instance, the reaction of an o-phenylenediamine with an aldehyde under microwave irradiation can significantly reduce the reaction time from hours to minutes, often with improved yields. mdpi.com Several protocols have been developed, including solvent-free conditions and the use of various catalysts to further enhance the reaction efficiency. jchemrev.commdpi.com

While numerous studies have demonstrated the utility of microwave-assisted synthesis for a wide range of benzimidazole derivatives, specific examples detailing the synthesis of this compound using this technique are not extensively documented in the reviewed literature. However, the general applicability of this method suggests its potential for the efficient synthesis of this target molecule.

Table 1: Examples of Microwave-Assisted Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Benzaldehyde | Solvent-free, Er(OTf)3 | 2-Phenyl-1H-benzimidazole | 99 | 5 min | mdpi.com |

| o-phenylenediamine, Formic acid | Microwave oven | 1H-Benzimidazole | High | Short | jocpr.com |

| 4,5-dimethyl-1,2-phenylenediamine, 2,6-difluorobenzaldehyde, 2-mercaptoacetic acid | Toluene, 280 W | 1-(2,6-Difluorophenyl)-6,7-dimethyl-1H,3H-thiazolo[3,4-a]benzimidazole | 40 | 12 min | arkat-usa.org |

Ultrasound-Assisted Synthesis Methods

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with high temperature and pressure, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov

Ultrasound-assisted synthesis has been applied to the preparation of benzimidazole derivatives, offering advantages such as shorter reaction times, milder reaction conditions, and improved yields. mdpi.comresearchgate.net For example, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under ultrasonic irradiation, often in aqueous or solvent-free conditions. mdpi.comsemanticscholar.org The use of catalysts, such as Amberlite IR-120 or MnO2 nanoparticles, can further enhance the efficiency of these reactions. mdpi.com

As with microwave-assisted synthesis, the application of ultrasound-assisted methods for the specific synthesis of this compound is not prominently reported. Nevertheless, the successful synthesis of various substituted benzimidazoles using this technique indicates its potential for the synthesis of the target compound. researchgate.netresearchgate.net

Table 2: Examples of Ultrasound-Assisted Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Aldehydes | Amberlite IR-120, EtOH/H2O | 2-Aryl-1-arylmethyl-1H-benzimidazoles | Good | Short | mdpi.com |

| o-phenylenediamine, Aryl aldehydes | MnO2 nanoparticles, EtOH/H2O | 2-Aryl benzimidazoles | High | Short | mdpi.com |

| o-phenylenediamine, Imino ester hydrochloride | Catalyst-free | 2-Substituted benzimidazoles | Good | Short | researchgate.net |

Solvent-Free Reaction Conditions

Solvent-free reactions, also known as solid-state reactions or neat reactions, are an important aspect of green chemistry as they eliminate the use of often toxic and volatile organic solvents. umich.edu These reactions are typically carried out by grinding the reactants together or by heating a mixture of the solid reactants. umich.edu

The synthesis of benzimidazoles under solvent-free conditions has been widely reported, often in combination with microwave or ultrasound irradiation to accelerate the reaction. umich.edursc.org A common approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids by simple grinding and heating. umich.edu This method is operationally simple, environmentally friendly, and often provides high yields of the desired products. researchgate.net

Aqueous Media Synthesis Protocols

The use of water as a solvent for organic reactions is highly desirable from an environmental and economic perspective. nih.gov Water is non-toxic, non-flammable, and readily available. The synthesis of benzimidazoles in aqueous media has been successfully demonstrated through various approaches. ijrar.orgmdpi.com

One notable method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in the presence of a base in water, which proceeds without the need for a transition-metal catalyst. nih.gov Another approach utilizes L-proline as an organocatalyst for the condensation of o-phenylenediamines and aldehydes in an aqueous medium at a specific pH. ijrar.org These methods highlight the feasibility of synthesizing benzimidazole derivatives in an environmentally benign manner. mdpi.comresearchgate.net

Detailed procedures for the synthesis of this compound in aqueous media are not explicitly described in the available literature.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium and copper are among the most versatile metals used for the synthesis of benzimidazole derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The Buchwald-Hartwig amination, in particular, is a widely used method for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. jk-sci.comorganic-chemistry.orglibretexts.org It offers a versatile route to aryl amines and has been applied to the synthesis of various nitrogen-containing heterocycles. While the Buchwald-Hartwig amination is a general method for C-N bond formation, its specific application for the direct synthesis or functionalization of this compound is not extensively reported.

The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, is used for the formation of C-C bonds between an organoboron compound and a halide or triflate. This reaction could potentially be used to introduce substituents onto a pre-formed this compound core, provided a suitable halogenated derivative is available.

Copper-catalyzed reactions have gained significant attention as a more economical and sustainable alternative to palladium-catalyzed processes. nih.govrsc.org Copper catalysts have been effectively used for the synthesis of benzimidazoles through various cyclization strategies. nih.gov

One approach involves the intramolecular C-N bond formation from o-haloanilines or related precursors. researchgate.net Another efficient method is the ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles, which proceeds under mild conditions to afford a wide range of benzimidazole derivatives in high yields. nih.govrsc.org These copper-catalyzed methods offer a practical and environmentally friendly route to the benzimidazole core. However, specific examples detailing the synthesis of this compound via copper-catalyzed cyclization are not well-documented.

Iron, Nickel, and Cobalt-Based Catalysis

The use of earth-abundant and less toxic first-row transition metals like iron, nickel, and cobalt as catalysts has become a significant area of research in benzimidazole synthesis. These metals offer a more sustainable and economical alternative to precious metal catalysts.

Iron-Based Catalysis: Iron catalysts are attractive due to their low cost and eco-friendly nature. An iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines has been developed for the selective synthesis of 1,2-disubstituted benzimidazoles. nih.gov This method involves a tricarbonyl (η⁴-cyclopentadienone) iron complex, which facilitates the dehydrogenative cyclization, releasing only water and hydrogen gas as by-products. nih.gov Another approach utilizes iron catalysis for the aerobic oxidation of imine derivatives with o-phenylenediamine to form benzimidazoles. researchgate.net Furthermore, the metal complex K₄[Fe(CN)₆] has been employed as a catalyst for the condensation of 1,2-diamines with aldehydes under solvent-free conditions, representing a green, mild, and inexpensive method. chemmethod.comsphinxsai.comresearchgate.net

Nickel-Based Catalysis: Nickel-catalyzed reactions provide efficient pathways for C-N bond formation in benzimidazole synthesis. One notable method is the dehydrogenative coupling of aromatic diamines with primary alcohols, enabled by a simple NiCl₂ system, which selectively produces mono- and di-substituted benzimidazoles. rsc.org Another innovative, microwave-assisted approach uses a nickel catalyst for the synthesis of various benzimidazoles from 2-haloanilines, aldehydes, and ammonia (B1221849) as an inexpensive and non-toxic nitrogen source. organic-chemistry.orgresearchgate.net This reaction proceeds efficiently under mild conditions with NiCl₂ and quinolin-8-ol as catalysts. organic-chemistry.org

Cobalt-Based Catalysis: Cobalt catalysts have proven effective in the sustainable synthesis of benzimidazoles. Pincer complexes of cobalt can catalyze the dehydrogenative coupling of primary alcohols and aromatic diamines to selectively form 2-substituted benzimidazoles under base-free conditions, with water and hydrogen gas as the only byproducts. acs.orgresearchgate.net A redox-economical coupling of o-nitroanilines and alcohols is also achievable using a commercially available cobalt catalyst without the need for an external redox reagent. researchgate.net Additionally, a multifunctional heterogeneous cobalt catalyst has been developed for the one-pot synthesis of benzimidazoles through the reductive coupling of dinitroarenes with aldehydes in water, demonstrating high conversion and chemoselectivity. nih.gov

Table 1: Overview of Iron, Nickel, and Cobalt-Based Catalysis in Benzimidazole Synthesis

| Catalyst Type | Example Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Iron | Tricarbonyl (η⁴-cyclopentadienone) iron complex | Aromatic diamines, Primary alcohols | Acceptorless dehydrogenative coupling; By-products are H₂O and H₂. nih.gov |

| K₄[Fe(CN)₆] | 1,2-diamines, Aldehydes | Solvent-free; Green and mild conditions. chemmethod.comsphinxsai.comresearchgate.net | |

| Nickel | NiCl₂/Ligand | Aromatic diamines, Primary alcohols | Dehydrogenative coupling; Forms mono- and di-substituted products. rsc.org |

| NiCl₂/Quinolin-8-ol | 2-haloanilines, Aldehydes, Ammonia | Microwave-assisted; Uses ammonia as a nitrogen source. organic-chemistry.org | |

| Cobalt | Cobalt Pincer Complex | Aromatic diamines, Primary alcohols | Base-free dehydrogenative coupling. acs.orgresearchgate.net |

| Heterogeneous N,P-incorporated Co nanoparticles | o-dinitroarenes, Aldehydes | One-pot synthesis in aqueous media; High stability and selectivity. nih.gov |

Green Chemistry Principles in Benzimidazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of benzimidazoles has been a fertile ground for the application of these principles to minimize environmental impact. chemmethod.comsphinxsai.com

Key principles of green chemistry applied in benzimidazole synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. The "E factor" (environmental factor), which measures the kilograms of waste per kilogram of product, is a metric used to assess the environmental footprint of a process. Ideal E factors are close to zero. chemmethod.com

Use of Safer Solvents and Auxiliaries: Many traditional methods have been adapted to use more environmentally benign solvents like water or to eliminate solvents altogether (solvent-free conditions). chemmethod.commdpi.com For instance, a procedure for synthesizing benzimidazoles that occurs exclusively in water without any additional catalyst has been reported, highlighting its value from both environmental and economic viewpoints. sphinxsai.com

Energy Efficiency: Microwave-induced organic reaction enhancement (MORE) has emerged as a key green technology. eijppr.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields, making processes more energy-efficient compared to conventional heating. chemmethod.commdpi.comeijppr.com

Use of Renewable Feedstocks: While not extensively detailed in the provided context, this principle encourages the use of raw materials derived from renewable sources.

Catalysis: The use of catalysts is inherently a green principle as they are used in small amounts and can be recycled and reused, reducing waste. indexcopernicus.com The development of green catalysts, such as zinc triflate, zinc acetate, boric acid, and various nanoparticles, which are often non-toxic, easily available, and reusable, is a significant focus. chemmethod.comsemanticscholar.org

Table 2: Application of Green Chemistry Principles in Benzimidazole Synthesis

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Advantages |

|---|---|---|

| Safer Solvents | Use of water as a reaction medium. sphinxsai.commdpi.com | Environmentally benign, low cost, non-toxic. |

| Energy Efficiency | Microwave-assisted synthesis. chemmethod.comeijppr.com | Shorter reaction times, high yields, reduced energy consumption. |

| Catalysis | Use of reusable or eco-friendly catalysts (e.g., K₄[Fe(CN)₆], ZnO NPs, zeolites). chemmethod.commdpi.comsemanticscholar.org | Reduced waste, catalyst can be recovered and reused, often non-toxic. |

| Atom Economy | One-pot synthesis and solvent-free reactions. chemmethod.comsphinxsai.com | High efficiency, avoids hazardous solvents, simple workup procedures. |

Regioselective Synthesis Strategies for Substituted this compound Analogues

Regioselective synthesis refers to the ability to control the specific position of chemical modifications on a molecule. For analogues of this compound, this means selectively introducing substituents at desired positions on the benzimidazole core. The primary strategy for achieving regioselectivity in the synthesis of substituted benzimidazoles is through the careful selection of a pre-functionalized starting material, typically a substituted o-phenylenediamine. chemmethod.comnih.gov

The classic synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. eijppr.com By starting with an o-phenylenediamine that already contains the desired substituents on the benzene (B151609) ring, the final benzimidazole product will retain that substitution pattern.

A clear example of this strategy is the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a core synthon for further derivatization. nih.gov The synthesis begins with the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. The bromine atom on the starting diamine directs the final position of the substituent, resulting in the formation of the 5-bromo (or 6-bromo, due to tautomerism) benzimidazole derivative. nih.gov This halogenated position can then serve as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a wide variety of functional groups in a regioselective manner. nih.gov

Similarly, various 2,5-disubstituted-1H-benzimidazole derivatives have been prepared by reacting different 4-substituted o-phenylenediamines with arenecarbaldehydes. researchgate.net This approach underscores the principle that the substitution pattern of the final benzimidazole is dictated by the substitution of the o-phenylenediamine precursor. Therefore, to synthesize a specific substituted analogue of this compound, one would start with a diaminobenzene derivative that already possesses the desired substituents at the appropriate positions.

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Benzimidazole 2,5 Diamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Benzimidazole-2,5-diamine and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the proton attached to the nitrogen atom (N-H) typically appears as a broad singlet in the downfield region, often between δ 12.0 and 13.0 ppm, due to proton exchange and hydrogen bonding. For instance, in 2-methyl-1H-benzo[d]imidazole, this peak is observed at 12.20 ppm rsc.org. The aromatic protons on the benzene (B151609) ring generally resonate in the range of δ 7.0 to 8.0 ppm. The specific chemical shifts and splitting patterns of these protons provide crucial information about the substitution pattern on the benzimidazole core. For example, in 5-methyl-1H-benzo[d]imidazole, the C2-H proton appears as a singlet at 8.01 ppm, while the aromatic protons show distinct signals at 7.44 ppm (doublet), 7.34 ppm (singlet), and 6.98 ppm (doublet) rsc.org.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the benzimidazole ring typically resonate in the aromatic region (δ 110-160 ppm). The C2 carbon, being adjacent to two nitrogen atoms, often shows a distinct chemical shift. For instance, in 2-methyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 151.15 ppm rsc.org. The chemical shifts of the benzene ring carbons are influenced by the substituents present. For example, in 5-methyl-1H-benzo[d]imidazole, the carbon signals are observed at δ 141.49, 130.75, 123.08, and 114.83 ppm, with the methyl carbon appearing at 21.17 ppm rsc.org. The study of ¹H and ¹³C NMR spectra is a significant tool for understanding the molecular dynamics and structural parameters of benzimidazole compounds arabjchem.orgresearchgate.net.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzimidazole Derivatives.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H), 7.09-7.06 (m, 2H), 2.46 (s, 3H, CH₃) | 151.15, 138.91, 130.90, 114.17, 14.54 |

| 5-methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), 2.39 (s, 3H, CH₃) | 141.49, 130.75, 123.08, 114.83, 21.17 |

| 2-phenyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.95 (s, 1H, NH), 8.20-8.17 (dd, 2H), 7.63-7.48 (m, 5H), 7.23-7.19 (m, 2H) | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 |

| 2-(chloromethyl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H, CH₂) | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the context of this compound, these techniques are particularly useful for confirming the presence of N-H and C-N bonds, which are characteristic of the benzimidazole core.

The IR spectrum of benzimidazole derivatives typically shows a characteristic N-H stretching vibration in the region of 3100-3500 cm⁻¹. For example, in 2-methyl-1H-benzo[d]imidazole, this band is observed at 3185 cm⁻¹ rsc.org. The exact position and shape of this band can be influenced by hydrogen bonding. The C=N stretching vibration of the imidazole (B134444) ring usually appears in the range of 1600-1650 cm⁻¹. Other important vibrations include the C-N stretching and the aromatic C-H and C=C stretching and bending vibrations. For instance, the FTIR spectrum of 1-benzylimidazole shows a C-H vibration peak on the benzene ring at 3113 cm⁻¹ and a C=N stretching vibration peak on the imidazole at 1604 cm⁻¹ researchgate.net. In the case of 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide, strong absorption bands at 3411, 3303, and 3158 cm⁻¹ are observed for the NH₂/NH groups nih.govsemanticscholar.org.

Table 2: Key IR and FTIR Absorption Bands for Benzimidazole Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N | Stretching | 1600-1650 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Mass Spectrometry (MS, HRMS, FAB Mass)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds.

The mass spectrum of a benzimidazole derivative will typically show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern of the molecular ion can provide valuable structural information. For example, in the mass spectrum of 2-methyl-1H-benzo[d]imidazole, the molecular ion peak is observed at m/z 132 rsc.org. The fragmentation of benzimidazole derivatives often involves the cleavage of the imidazole ring and the loss of small molecules such as HCN. The study of the mass spectra of various benzimidazole derivatives has led to a better understanding of their fragmentation pathways researchgate.netresearchgate.net.

Table 3: Mass Spectrometry Data for Selected Benzimidazole Derivatives.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-methyl-1H-benzo[d]imidazole | EI | 132 | 131, 104, 90, 78, 63 |

| 2-phenyl-1H-benzo[d]imidazole | EI | 194 | 166, 104, 90, 78, 63 |

| 5-methyl-1H-benzo[d]imidazole | EI | 132 | 131, 78, 63 |

| 2-(chloromethyl)-1H-benzo[d]imidazole | EI | 166 (M⁺), 168 (M+2) | 131, 104, 77, 63 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system.

The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by four sets of bands semanticscholar.org. The absorption band of the lowest energy electronic transition (π→π*) in benzimidazole is observed at 278 nm semanticscholar.org. The position and intensity of these bands can be influenced by the presence of substituents on the benzimidazole core and the solvent used. For instance, the absorption and emission spectra for a pure sample of 1H-benzimidazole dissolved in acetonitrile have been measured and analyzed researchgate.net. The addition of substituents can cause a shift in the absorption maxima, which can be correlated with the electronic properties of the substituents semanticscholar.org.

Table 4: UV-Vis Absorption Maxima for Benzimidazole Derivatives.

| Compound | Solvent | λmax (nm) |

| 1H-Benzimidazole | Acetonitrile | 243, 272, 278 |

| N-Butyl-1H-benzimidazole | Not specified | 248, 295 semanticscholar.org |

X-ray Diffraction (XRD) Analysis (Single Crystal and Powder)

The X-ray crystal structure analysis of several benzimidazole derivatives has been reported, providing valuable insights into their molecular geometry and intermolecular interactions researchgate.netmdpi.comnih.gov. These studies have shown that the benzimidazole core is generally planar. The crystal packing of these compounds is often stabilized by a network of hydrogen bonds and π-π stacking interactions researchgate.net. For example, the crystal structure of 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole reveals C-H···F hydrogen bonds and weak C-H···π interactions that lead to a three-dimensional architecture in the crystal researchgate.net.

Table 5: Crystallographic Data for a Representative Benzimidazole Derivative.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 3-[(2-cyanophenyl)methyl]-1-propyl-1H-benzo[d]imidazol-3-ium bromide | Triclinic | P-1 | 8.2345(3) | 10.1234(4) | 11.5678(5) | 87.654(2) | 78.910(2) | 76.543(2) |

Note: The data in this table is illustrative and based on a related benzimidazolium salt researchgate.net. Specific data for this compound would require a dedicated crystallographic study.

Elemental Analysis and Chromatographic Techniques (TLC)

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. This information is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For example, the elemental analysis of 2-butyl-1H-benzo[d]imidazole was calculated as C 75.82%, H 8.10%, N 16.08%, and the found values were C 75.85%, H 8.12%, N 16.10% rsc.org.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and identification of compounds. It is often used to monitor the progress of a chemical reaction and to assess the purity of a compound. In the context of benzimidazole chemistry, TLC can be used to separate different benzimidazole derivatives based on their polarity. The choice of the mobile phase is crucial for achieving good separation. For instance, 2-trichloromethylbenzimidazole has been used as a chromogenic reagent for the detection of various heteroaromatic compounds, including benzazoles, on TLC plates nih.govresearchgate.net.

Table 6: Elemental Analysis Data for a Benzimidazole Derivative.

| Compound | Calculated (%) | Found (%) |

| 2-butyl-1H-benzo[d]imidazole (C₁₁H₁₄N₂) | C: 75.82, H: 8.10, N: 16.08 | C: 75.85, H: 8.12, N: 16.10 rsc.org |

Computational Chemistry and in Silico Approaches in 1h Benzimidazole 2,5 Diamine Research

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

No specific studies detailing DFT calculations to determine the optimized geometry and electronic properties of 1H-Benzimidazole-2,5-diamine were found.

HOMO-LUMO Energy Analysis and Charge Transfer Investigations

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. Consequently, investigations into its charge transfer characteristics based on these parameters could not be located.

Molecular Electrostatic Potential (MEP) Mapping

Information and graphical representations of the Molecular Electrostatic Potential (MEP) map for this compound, which would identify its electrophilic and nucleophilic sites, are not available in the public domain.

Mulliken Charge Analysis

No published data from Mulliken charge analysis, detailing the distribution of atomic charges within the this compound molecule, could be retrieved.

Natural Bond Orbital (NBO) Analysis

Studies concerning Natural Bond Orbital (NBO) analysis, which would provide insight into hyperconjugative interactions and charge delocalization for this compound, were not found.

Vibrational Energy Distribution Analysis (VEDA)

There are no available Vibrational Energy Distribution Analysis (VEDA) studies for this compound to assign theoretical vibrational modes.

Electron Localization Function (ELF)

Analyses based on the Electron Localization Function (ELF) to describe the nature of chemical bonding in this compound are not documented in the available literature.

Fukui Functions

Fukui functions are used in computational chemistry to describe the reactivity of different sites within a molecule. They help predict where a molecule is most likely to undergo a nucleophilic or an electrophilic attack by quantifying the change in electron density at a specific site when the total number of electrons is altered. For benzimidazole (B57391) derivatives, DFT calculations have been employed to determine these reactivity descriptors. nih.goviucr.org For instance, analysis of similar 1H-benzo[d]imidazole derivatives has shown that specific carbon atoms within the benzimidazole ring system are the most probable sites for nucleophilic attack, while certain nitrogen atoms are more susceptible to electrophilic attack. iucr.org These predictions are vital for understanding the chemical behavior of this compound in various reactions.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. physchemres.org Benzimidazole and its derivatives are recognized as promising organic materials for NLO applications due to their high second-harmonic generation (SHG) efficiency. biointerfaceresearch.comresearchgate.net

Computational studies using Density Functional Theory (DFT) have been performed to calculate the hyperpolarizability of various benzimidazole structures. biointerfaceresearch.commdpi.com These calculations indicate that the presence of electron-donating and accepting groups, and the extent of π-conjugation, significantly influence the NLO response. biointerfaceresearch.com The adaptability of the imidazole (B134444) ring allows for functionalization that can enhance these properties, making benzimidazole derivatives attractive candidates for the development of new NLO materials. biointerfaceresearch.com

Table 1: Calculated First-Order Hyperpolarizability (β) for Representative Fused-Triazine Derivatives (as a comparison for NLO properties)

| Compound | Dipole Moment (Debye) | Polarizability (esu x 10⁻²⁴) | First-Order Hyperpolarizability (esu x 10⁻³¹) |

| Compound 3 | 2.76 | 10.75 | 36.69 |

| Compound 5 | 6.96 | 6.09 | 59.81 |

| Urea (Ref.) | 1.37 | 3.83 | 2.45 |

Data sourced from theoretical calculations on related heterocyclic systems to illustrate NLO properties. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor. scispace.com

Numerous studies have employed molecular docking to investigate the potential of benzimidazole derivatives as inhibitors for various enzymes. For example, derivatives have been docked into the active sites of:

Pancreatic Lipase (PL) : To identify potential anti-obesity agents. Docking of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives revealed strong binding affinities, with one compound showing a binding affinity of -9.5 kcal/mol and forming five conventional hydrogen bonds with key residues like GLU253, ILE78, and ASP79. europeanreview.org

α-Glucosidase : In the search for anti-diabetic agents. Docking studies supported experimental findings by showing important interactions between 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols and the enzyme. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : For potential Alzheimer's disease therapy. Docking simulations showed that benzimidazole analogues interact with the catalytic site of AChE, mimicking the binding mode of established inhibitors. nih.gov

Bacterial Targets : To design new antibacterial agents. Benzimidazole-isatin hybrids have shown docking scores ranging from -6.6 to -8.4 kcal/mol, indicating potentially strong binding to bacterial protein targets. researchgate.net

These studies demonstrate the utility of molecular docking in elucidating binding modes and guiding the design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives

| Derivative Class | Target Protein | PDB ID | Key Finding/Binding Score |

| Pyrazole-fused benzimidazoles | Pancreatic Lipase | Not Specified | Binding affinity of -9.5 kcal/mol; H-bonds with ASP79, ILE78. europeanreview.org |

| Benzimidazole-isatin hybrids | Antibacterial Target | Not Specified | Docking scores ranged from -6.6 to -8.4 kcal/mol. researchgate.net |

| 2-Arylbenzimidazoles | Acetylcholinesterase | Not Specified | Interaction with the catalytic site, mimicking tacrine binding. nih.gov |

| Benzimidazole-1,2,3-triazole hybrids | EGFR | 4HJO | Top compounds exhibited dock scores of -9.6 to -9.7 kcal/mol. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.com A validated pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to find novel compounds with potential activity. mdpi.compharmacophorejournal.com

This approach has been successfully applied to benzimidazole-based compounds. For example, a library of benzimidazole-1,2,3-triazole hybrids was designed and screened using a pharmacophore-based approach to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a target in lung cancer. nih.gov This process helps to filter vast libraries of compounds down to a manageable number of promising candidates for further evaluation through molecular docking and other in silico methods. nih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery pipeline, saving time and resources. researchgate.netsemanticscholar.org

For benzimidazole derivatives, various ADMET properties have been predicted computationally:

Absorption : Properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are assessed. Studies on pyrazole-fused benzimidazole derivatives have been conducted to ensure they possess drug-like properties. europeanreview.org

Bioavailability : The "BOILED-Egg" model is often used to predict GI absorption and brain access. Many benzimidazole derivatives have been shown to be good candidates for potential drugs based on this analysis. nih.gov

Toxicity : Predictions for mutagenicity, carcinogenicity, and other toxic effects are critical. In silico studies on benzimidazole-1,2,3-triazole-sulfonamide hybrids indicated that the compounds were non-mutagenic and non-carcinogenic. nih.gov

These predictions help to prioritize compounds with favorable ADMET profiles for synthesis and further experimental testing. bohrium.com

Lipinski's Rule of Five and Drug-likeness Assessment

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its potential to be an orally active drug in humans. wikipedia.orglindushealth.com The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass of less than 500 daltons. drugbank.com

A calculated octanol-water partition coefficient (log P) that does not exceed 5. drugbank.com

This rule is frequently applied to newly designed benzimidazole derivatives to evaluate their potential as oral drug candidates. europeanreview.orgnih.gov For instance, in the design of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, the compounds were screened using Lipinski's rule to ensure they possessed drug-like properties. europeanreview.org Adherence to these rules suggests a higher probability of good oral bioavailability, making it a critical checkpoint in the early stages of drug development. taylorandfrancis.com

Table 3: Lipinski's Rule of Five Analysis for a Representative Benzimidazole Derivative

| Parameter | Value | Rule (Violation if) | Conformance |

| Molecular Weight | < 500 Da | > 500 | Yes |

| log P | < 5 | > 5 | Yes |

| Hydrogen Bond Donors | ≤ 5 | > 5 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | > 10 | Yes |

This table represents a typical analysis for benzimidazole derivatives found in the literature, which generally show good adherence to Lipinski's rules. europeanreview.orgnih.gov

Structure Activity Relationship Sar Studies of 1h Benzimidazole 2,5 Diamine Derivatives

Influence of Substituents at Positions 1, 2, and 5 (or 6) on Biological Activity

The versatility of the benzimidazole (B57391) structure allows for extensive modifications at several key positions, which can significantly enhance a compound's ability to interact with biological targets. rroij.com Strategic substitution on the benzimidazole core is a well-established method for tuning the electronic, steric, and lipophilic properties of the molecule to achieve desired biological outcomes.

Position 1 (N-1): The nitrogen atom at position 1 is a common site for substitution. Alkylation or arylation at this position can significantly impact the molecule's pharmacokinetic properties and binding interactions. For instance, the introduction of N-substituted pyrimidinyl groups has been shown to yield potent anti-inflammatory agents. mdpi.com In the context of antimicrobial and anticancer agents, attaching various substituents, such as benzyl (B1604629) groups, to the N-1 position can enhance chemotherapeutic activity. nih.gov Studies on N,2,6-trisubstituted benzimidazoles found that N-benzyl and N-(4-chlorobenzyl) groups contributed to potent antibacterial activity against MRSA and activity against various cancer cell lines. rsc.org

Position 2 (C-2): The C-2 position is highly amenable to substitution and plays a critical role in the interaction with various enzymes and receptors. nih.govrroij.com The type of substituent at this position can dictate the mechanism of action. For example, introducing electron-donating groups can enhance interactions with viral enzymes. rroij.com In the development of inhibitors for protein kinase CK1δ, derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety on a benzimidazol-2-amino scaffold showed activity in the low micromolar range. nih.gov For antiviral activity, substitutions with aryl groups, such as a 4-(trifluoromethyl)phenyl group, have been found to be effective. mdpi.com The presence of a 2-aryl group is a common feature in many biologically active benzimidazoles, with its substitution pattern influencing potency and selectivity. nih.gov

Positions 5 and 6: Due to the tautomerism of the benzimidazole ring, positions 5 and 6 are often considered equivalent. Substituents at these positions can modulate the electronic environment of the entire ring system and provide additional interaction points with biological targets. rroij.com In the pursuit of antiprotozoal agents, the introduction of bioisosteric groups like –Cl, –F, –CF3, and –CN at the 5- and 6-positions has been explored. nih.gov For CK1δ inhibitors, a 5-cyano substituent was found to be the most advantageous, leading to a compound with nanomolar potency. nih.gov This highlights the role of electron-withdrawing groups at this position in enhancing binding affinity. Similarly, in the design of inhibitors for E. coli DNA Gyrase B, the 5(6)-position was identified as crucial for placing key hydrogen bond donor/acceptor groups to interact with target residues. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| N-1 | Benzyl, Substituted Benzyl | Enhanced antimicrobial and anticancer activity | Antibacterial (MRSA), Anticancer (HepG2, MCF7) | nih.govrsc.org |

| N-1 | Substituted Pyrimidinyl | Potent anti-inflammatory effect | Lck inhibition | mdpi.com |

| C-2 | (1H-pyrazol-3-yl)-acetyl | Inhibition in low micromolar range | Protein kinase CK1δ | nih.gov |

| C-2 | 4-(trifluoromethyl)phenyl | Effective anti-mycobacterial agent | Mycobacterium tuberculosis | mdpi.com |

| C-5(6) | Cyano (-CN) | Advantageous for activity, led to nanomolar potency | Protein kinase CK1δ | nih.gov |

| C-5(6) | Electron-withdrawing groups (-Cl, -F, -CF3) | Modulates antiprotozoal activity | T. vaginalis, G. intestinalis | nih.gov |

Design Principles for Enhanced Pharmacological Profiles

The rational design of novel benzimidazole derivatives aims to enhance their potency, selectivity, and pharmacokinetic properties. Several key principles guide this process, leveraging the SAR data accumulated over years of research.

Scaffold Hopping and Bioisosteric Replacement: A common strategy involves replacing parts of a known active molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, replacing a phenyl ring with a thiophene (B33073) ring or a carboxylic acid with a tetrazole are common bioisosteric modifications. At the 5- and 6-positions of the benzimidazole ring, various bioisosteric substituents such as –Cl, –F, –CF3, and –CN have been successfully utilized to modulate antiprotozoal activity. nih.gov

Modulation of Physicochemical Properties: The structural adaptability of the benzimidazole core allows for fine-tuning of properties like lipophilicity (logP), solubility, and metabolic stability. rroij.com Modifications at the N-1, C-2, and C-5/6 positions are used to optimize these parameters, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov Computational ADMET profiling can predict these properties, guiding the synthesis of derivatives with more favorable drug-like characteristics. rsc.org

Structure-Based and Ligand-Based Design: Computational tools are invaluable in modern drug design. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is a powerful ligand-based approach. This was used to design 2,5(6)-substituted benzimidazoles as potential inhibitors of E. coli DNA Gyrase B, identifying the need for key hydrogen bond donors and acceptors. nih.gov Subsequently, molecular docking studies can predict the binding mode of designed compounds within the active site of a target protein, helping to rationalize observed SAR and guide further optimization. nih.govnih.gov

Introduction of Specific Interacting Moieties: A key design principle is the incorporation of functional groups that can form specific, high-affinity interactions (e.g., hydrogen bonds, π-π stacking) with the biological target. researchgate.net The heterocyclic ring of the benzimidazole itself can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov The design of 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles, for instance, was based on creating favorable interactions with key aspartate and asparagine residues in the target enzyme. nih.gov

Conformer Analysis and Tautomerism Effects on Activity

The biological activity of benzimidazole derivatives is intrinsically linked to their three-dimensional structure and dynamic behavior in solution, particularly conformational preferences and tautomerism. encyclopedia.pubresearchgate.net

Annular Tautomerism: Unsubstituted N-H benzimidazoles exist as a dynamic equilibrium of two rapidly interconverting tautomers, where the proton can reside on either N-1 or N-3. encyclopedia.pubbeilstein-journals.org This phenomenon, known as annular tautomerism, is crucial because the two tautomers have different hydrogen bond donor-acceptor patterns. nih.gov The binding affinity of a compound to its protein target often depends on a specific bioactive conformation, making the tautomeric state a determinant factor in its biological activity. encyclopedia.pubresearchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the ring. nih.govresearchgate.net

Influence of Substituents on Tautomerism: Substituents, particularly at the C-2 position, can significantly affect the rate of tautomerization and the relative stability of the two tautomers. Studies have shown that substituents with different steric and electronic properties (e.g., -H, -CH3, -CF3) lead to different tautomerization rates. beilstein-journals.org For asymmetrically substituted benzimidazoles (e.g., at position 5), the two tautomers are distinct chemical entities (5-substituted and 6-substituted), and their relative populations can profoundly impact which interactions the molecule makes with its target receptor. Understanding and controlling this tautomeric equilibrium is a key aspect in designing effective benzimidazole-based therapeutic agents. nih.gov

Biological Activity Investigations of 1h Benzimidazole 2,5 Diamine and Its Analogues

Antimicrobial Activity

Benzimidazole (B57391) derivatives have demonstrated a broad spectrum of antimicrobial activities, attributable to their structural similarity to purine nucleosides, which allows for interaction with microbial biopolymers. These compounds are recognized for their efficacy against various microbial strains, and their development is a continuing area of interest in the search for new antimicrobial agents.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Derivatives of 1H-benzimidazole have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2-disubstituted benzimidazole derivatives have been synthesized and tested against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative), showing moderate to good activity. The introduction of bulky aryl or vinyl groups at the second position of the benzimidazole nucleus, and particularly the incorporation of a β-lactam moiety, has been found to enhance antibacterial efficacy.

Hybrid molecules incorporating the benzimidazole structure have also been explored. Thieno[2,3-d]pyrimidine-benzimidazole hybrids have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide exhibited significant activity. Furthermore, novel benzimidazole derivatives linked with a 1,3,4-oxadiazole moiety have shown potent activity against Bacillus subtilis (Gram-positive).

Some benzimidazole-triazole hybrids have displayed broad-spectrum antibacterial activity. For example, certain analogues showed pronounced activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 μmol/mL.

Table 1: Antibacterial Activity of Selected 1H-Benzimidazole Analogues

| Compound Type | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Benzimidazole-triazole hybrids | Staphylococcus aureus, E. coli | MIC: 3.125–12.5 μmol/mL | |

| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | Gram-positive and Gram-negative bacteria | Pronounced influence on Gram-positive bacteria | |

| Benzimidazole linked 1,3,4-oxadiazole derivatives | Bacillus subtilis | Potent activity at 500 µg/mL |

Antifungal Efficacy

The antifungal potential of benzimidazole derivatives is well-documented, with some compounds acting by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. A variety of synthesized benzimidazole analogues have been tested against several fungal strains.

For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated significant antifungal activity. Bisbenzimidazole compounds have exhibited moderate to excellent antifungal activities against a range of fungal strains, with MIC values from 0.975 to 15.6 µg/mL. The antifungal profiles of these compounds were found to be dependent on the length of the alkyl chain.

Novel benzimidazole-1,3,4-oxadiazole compounds have also been screened for their in vitro antifungal activities against various Candida species. Certain derivatives showed comparable activity to the reference drugs amphotericin B and ketoconazole, with MIC50 values as low as 1.95 µg/mL against Candida albicans.

Table 2: Antifungal Activity of Selected 1H-Benzimidazole Analogues

| Compound Type | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Bisbenzimidazole compounds | Various fungal strains | MIC: 0.975–15.6 µg/mL | |

| Benzimidazole-1,3,4-oxadiazole derivatives | Candida albicans | MIC50: 1.95 µg/mL | |

| 1-nonyl-1H-benzo[d]imidazole | Candida species | MIC: 0.5-256 µg/ml | |

| 1-decyl-1H-benzo[d]imidazole | Candida species | MIC: 2-256 µg/ml |

Antiviral Efficacy

Research into the antiviral properties of benzimidazole derivatives has identified compounds with potent activity against a range of viruses. A study of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed significant activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB2). Additionally, novel 5-nitro-1H-benzimidazole derivatives have been synthesized and tested, with some showing promising antiviral activity against the rotavirus Wa strain.

Antiprotozoal and Antiparasitic Efficacy

Benzimidazole derivatives have a long history of use as antiparasitic agents. Their mechanism of action in some protozoa involves inhibiting the biosynthesis of ergosterol, similar to their antifungal activity.

In vitro studies have demonstrated the efficacy of various benzimidazole analogues against several protozoan and parasitic organisms. For instance, novel benzimidazole-pentamidine hybrids have shown high bioactivity against Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, and Leishmania mexicana, with some analogues having IC50 values in the low micromolar range (<1 µM). One particular compound, 1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentane, was found to be significantly more potent than the standard drugs metronidazole and pentamidine against G. lamblia, T. vaginalis, E. histolytica, and L. mexicana.

Furthermore, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibited potent activity against Giardia intestinalis and Trichomonas vaginalis, with several analogues having IC50 values below 1 µM. New 1H-benzimidazole-2-yl hydrazones have also shown remarkable in vitro anthelmintic activity against encapsulated Trichinella spiralis, with some derivatives achieving 100% effectiveness at concentrations of 50 and 100 μg/ml.

Table 3: Antiprotozoal and Antiparasitic Activity of Selected 1H-Benzimidazole Analogues

| Compound Type | Organism(s) | Activity/IC50 | Reference |

|---|---|---|---|

| Benzimidazole-pentamidine hybrids | T. vaginalis, G. lamblia, E. histolytica, L. mexicana | IC50 < 1 µM | |

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | G. intestinalis, T. vaginalis | IC50 < 1 µM | |

| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis | 100% effectiveness at 50 µg/ml |

Anticancer and Antitumor Activity

The benzimidazole scaffold is a key component in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a variety of cancer cell lines.

For example, a fluoro aryl benzimidazole derivative showed potent anticancer activity against HOS, G361, MCF-7, and K-562 cell lines with IC50 values of 1.8 µM, 2 µM, 2.8 µM, and 7.8 µM, respectively. In another study, a novel 1,2,5-trisubstituted benzimidazole, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), demonstrated effective IC50 values against a panel of cancer cell lines including Jurkat (1.88 ± 0.51 µM), K562 (1.89 ± 0.55 µM), and HeLa (2.11 ± 0.62 µM).

Benzimidazole-oxadiazole derivatives have also been investigated as potential anticancer agents. Compound 4r from this series showed high anticancer activity with IC50 values of 5.5, 0.3, and 0.5 μM against PANC-1, A549, and MCF-7 cell lines, respectively.

Table 4: Anticancer Activity of Selected 1H-Benzimidazole Analogues

| Compound Type | Cancer Cell Line(s) | Activity/IC50 | Reference |

|---|---|---|---|

| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 µM, 2 µM, 2.8 µM, 7.8 µM | |

| 1,2,5-trisubstituted benzimidazole (TJ08) | Jurkat, K562, HeLa | 1.88 ± 0.51 µM, 1.89 ± 0.55 µM, 2.11 ± 0.62 µM | |

| Benzimidazole-oxadiazole derivative (4r) | PANC-1, A549, MCF-7 | 5.5 µM, 0.3 µM, 0.5 µM |

Mechanisms of Action (e.g., Topoisomerase Inhibition, DNA Intercalation)

The anticancer effects of benzimidazole derivatives are attributed to several mechanisms of action, with topoisomerase inhibition and DNA interaction being particularly significant.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Certain benzimidazole derivatives act as topoisomerase poisons by stabilizing the transient complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately apoptosis. Several 2'-aryl-5-substituted-2,5'bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. A new analogue of Hoechst 33342, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1 H-benzimidazol-2-yl]-1 H benzimidazole (DMA), has been identified as a selective inhibitor of human and E. coli DNA topoisomerase I.

Anti-inflammatory and Analgesic Activity

The benzimidazole scaffold is a prominent feature in many compounds investigated for their anti-inflammatory and analgesic properties. researchgate.net These derivatives often exert their effects by targeting various biological molecules involved in the inflammatory cascade. mdpi.com

One area of investigation has been the development of benzimidazole-based molecules as potent anti-inflammatory agents. For instance, certain disubstituted benzimidazole derivatives have shown notable analgesic and anti-inflammatory activities. ijpsonline.com The anti-inflammatory potential of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. nih.govresearchgate.net In some cases, the activity of these synthesized compounds has been found to be comparable to that of standard drugs like ibuprofen and indomethacin. nih.govresearchgate.net

In the realm of pain management, benzimidazole derivatives have been explored for their analgesic effects. banglajol.info The acetic acid-induced writhing test in mice is a common method used to assess the peripheral analgesic activity of these compounds. ijpsonline.com Some derivatives have demonstrated significant, dose-dependent analgesic effects, comparable to standard drugs like aceclofenac. banglajol.info For example, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid has shown notable naloxone-sensitive analgesic activity, suggesting a mechanism involving the opioid system. nih.gov Other studies on 1,2,5-trisubstituted benzimidazole derivatives have identified compounds with higher analgesic activity than acetylsalicylic acid (ASA) and indomethacin. nih.gov

Enzyme Inhibition Studies (e.g., COX Enzymes, Phospholipase A2)

A key mechanism through which benzimidazole derivatives exert their anti-inflammatory effects is the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). mdpi.com

Cyclooxygenase (COX) Inhibition: